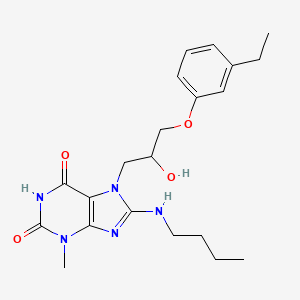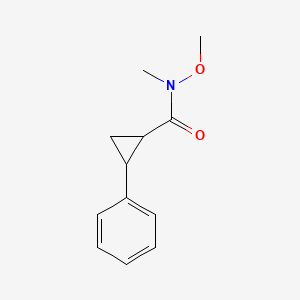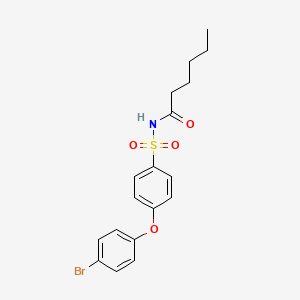![molecular formula C14H12N4O3S B2953926 2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetic acid CAS No. 851123-57-4](/img/structure/B2953926.png)
2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetic acid is a synthetic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis often begins with readily available precursors, such as p-toluidine, hydrazine, and diethyl malonate.
Step 1 Formation of Pyrazolopyrimidine Core: This involves the cyclization of diethyl malonate with hydrazine to form the pyrazole ring, followed by further cyclization with guanidine to form the pyrimidine ring.
Step 2 Thioacetic Acid Addition: The key intermediate is then reacted with thiolacetic acid under specific conditions to form the final compound.
Industrial Production Methods
Industrial production might involve optimized conditions such as:
Catalysts: Using catalysts like sulfuric acid to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to ensure the stability of the intermediates and final product.
Purification: Employing methods like recrystallization and chromatography to obtain a pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation to introduce various functional groups.
Reduction: Reduction reactions can be employed to modify specific parts of the molecule.
Substitution: Nucleophilic and electrophilic substitutions can be used to introduce different groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in mild acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in ether solvents.
Substitution: Organometallic reagents like Grignard reagents under anhydrous conditions.
Major Products Formed
The major products formed from these reactions can include various derivatives, such as substituted pyrazolopyrimidines, thioacetic acid derivatives, and oxidized forms with functional groups like alcohols, ketones, and carboxylic acids.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a ligand in metal-catalyzed reactions.
Synthesis: A building block for other complex organic molecules.
Biology
Biological Activity: Tested for antimicrobial, antiviral, and anticancer properties.
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes in biochemical pathways.
Medicine
Drug Development: Investigated for potential therapeutic uses in treating infections and cancer.
Diagnostics: Utilized in research to develop diagnostic tools.
Industry
Material Science: Applied in the development of new materials with specific properties.
Agriculture: Explored for its use in pesticides and herbicides.
Mecanismo De Acción
Molecular Targets and Pathways
The compound acts on multiple molecular targets, including:
Enzyme Inhibition: Inhibits key enzymes involved in metabolic pathways.
Receptor Binding: Binds to specific receptors, modulating cellular responses.
The pathways involved often include those related to cell proliferation, apoptosis, and microbial growth.
Comparación Con Compuestos Similares
2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetic acid is unique due to its specific structure, which confers distinct properties.
Similar Compounds
4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine: Shares the core structure but lacks the thioacetic acid moiety.
Thiopyrimidines: Similar sulfur-containing pyrimidines but with different side chains.
This compound stands out for its versatile synthetic applications and potential biological activities.
Got any follow-up questions?
Propiedades
IUPAC Name |
2-[[1-(4-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-8-2-4-9(5-3-8)18-12-10(6-15-18)13(21)17-14(16-12)22-7-11(19)20/h2-6H,7H2,1H3,(H,19,20)(H,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYGZXMYYMNEBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2953845.png)
![N-[(3-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2953846.png)

![N-[(4-fluorophenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide](/img/structure/B2953849.png)

![ethyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2953853.png)
![N-(3-methoxyphenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide](/img/structure/B2953855.png)
![2,4-dichloro-5-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzene-1-sulfonamide](/img/structure/B2953857.png)
![8-((4-benzylpiperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2953858.png)


![N-(4-ethylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2953864.png)

![4-bromo-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2953866.png)
